

# Elsovaptan: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Elsovaptan |           |
| Cat. No.:            | B15602648  | Get Quote |

For Research, Scientific, and Drug Development Professionals

#### **Abstract**

**Elsovaptan** is a potent and selective vasopressin V1a (V1aR) receptor antagonist that has emerged as a molecule of interest in pharmaceutical research. This document provides a comprehensive technical overview of **elsovaptan**, detailing its chemical structure, physicochemical properties, and pharmacological characteristics. It includes a summary of its mechanism of action, available experimental data, and methodologies for its synthesis and evaluation, intended to serve as a resource for researchers and professionals in drug development.

## **Chemical Identity and Structure**

**Elsovaptan** is chemically identified as (S)-(7-chloro-3-methyl-2,3-dihydro-4H-benzo[b][1] [2]oxazin-4-yl)(6-(pyrimidin-2-yl)-2,6-diazaspiro[3.3]heptan-2-yl)methanone.[1] Its structure is characterized by a chiral benzoxazine moiety linked to a pyrimidinyl-substituted diazaspiroheptane core.



| Identifier       | Value                                                                                                                            |
|------------------|----------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name       | (S)-(7-chloro-3-methyl-2,3-dihydro-4H-benzo[b] [1][2]oxazin-4-yl)(6-(pyrimidin-2-yl)-2,6-diazaspiro[3.3]heptan-2-yl)methanone[1] |
| CAS Number       | 2296801-25-5[1]                                                                                                                  |
| Chemical Formula | C19H20CIN5O2[1]                                                                                                                  |
| Molecular Weight | 385.85 g/mol [1]                                                                                                                 |
| SMILES String    | O=C(N1INVALID-LINK<br>([H])COC2=C1C=CC(Cl)=C2)N(C3)CC3(C4)CN<br>4C5=NC=CC=N5[1]                                                  |

## **Physicochemical Properties**

Detailed experimental data on the physicochemical properties of **elsovaptan** are not extensively available in publicly accessible literature. The following table summarizes the available information. Further characterization is required to fully elucidate these properties.

| Property      | Value                                                                                                       | Source |
|---------------|-------------------------------------------------------------------------------------------------------------|--------|
| Appearance    | To be determined                                                                                            | [1]    |
| Solubility    | To be determined. A stock solution of 10 mM in DMSO has been noted.                                         | [1]    |
| Melting Point | Not reported                                                                                                |        |
| Boiling Point | Not reported                                                                                                |        |
| рКа           | Not reported                                                                                                |        |
| LogP          | Not reported                                                                                                |        |
| Stability     | Stable for several weeks at ambient temperature during shipping. Recommended long-term storage at -20°C.[1] |        |



## **Pharmacology**

**Elsovaptan** is a potent and selective antagonist of the vasopressin V1a receptor.[3] This receptor is a G-protein coupled receptor (GPCR) that mediates the vasoconstrictive and pressor effects of arginine vasopressin (AVP). By blocking the V1a receptor, **elsovaptan** is expected to inhibit these downstream effects.

## **Mechanism of Action and Signaling Pathway**

The binding of AVP to the V1a receptor typically activates the Gq/11 family of G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ and activated PKC contribute to a cascade of cellular responses, including smooth muscle contraction. **Elsovaptan**, as a V1a receptor antagonist, competitively binds to the receptor, thereby preventing AVP from initiating this signaling cascade.



Click to download full resolution via product page

Figure 1: Elsovaptan's antagonistic effect on the Vasopressin V1a receptor signaling pathway.

## **Binding Affinity**

While the precise Ki or IC50 values for **elsovaptan** are not readily available in the public domain, it is characterized as a potent antagonist, suggesting high binding affinity for the V1a



receptor. For context, other selective V1a receptor antagonists exhibit Ki values in the low nanomolar to sub-nanomolar range.[3][4][5]

## **Experimental Protocols**

Detailed experimental protocols for the synthesis and evaluation of **elsovaptan** are primarily found within patent literature, specifically patent WO2019050988. The following sections outline the general methodologies that would be employed for these processes.

## Synthesis of Elsovaptan

A definitive, step-by-step synthesis protocol for **elsovaptan** is not publicly available outside of patent literature. However, based on its chemical structure, a plausible synthetic route would likely involve a multi-step process culminating in the coupling of the chiral benzoxazine and the substituted diazaspiroheptane moieties.



Click to download full resolution via product page

**Figure 2:** A generalized workflow for the synthesis of **elsovaptan**.

## In Vitro V1a Receptor Binding Assay

To determine the binding affinity of **elsovaptan** for the V1a receptor, a competitive radioligand binding assay would be a standard method.

Objective: To determine the inhibitory constant (Ki) of **elsovaptan** for the human V1a receptor.

Materials:



- HEK293 cells stably expressing the human V1a receptor.
- Radioligand: [3H]-Arginine Vasopressin.
- Non-labeled competitor: Arginine Vasopressin.
- Test compound: Elsovaptan.
- Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
- · Scintillation cocktail and counter.

#### Protocol:

- Prepare cell membranes from HEK293-hV1aR cells.
- In a 96-well plate, add a fixed concentration of [3H]-AVP.
- For total binding, add assay buffer. For non-specific binding, add a saturating concentration of unlabeled AVP.
- For competition binding, add varying concentrations of **elsovaptan**.
- Add the cell membrane preparation to each well to initiate the binding reaction.
- Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
- Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding and determine the IC50 value of elsovaptan.
- Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

## In Vivo Pharmacokinetic (PK) Studies



To assess the absorption, distribution, metabolism, and excretion (ADME) of **elsovaptan**, in vivo studies in animal models such as rats or mice would be conducted.

Objective: To determine the pharmacokinetic profile of **elsovaptan** following intravenous and oral administration.

#### Protocol:

- Administer a single dose of elsovaptan to a cohort of animals via intravenous (IV) and oral (PO) routes.
- Collect blood samples at predetermined time points post-dosing (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
- Process the blood samples to obtain plasma.
- Quantify the concentration of elsovaptan in plasma samples using a validated analytical method, such as LC-MS/MS.
- Calculate key pharmacokinetic parameters including:
  - Clearance (CL)
  - Volume of distribution (Vd)
  - Half-life (t1/2)
  - Area under the curve (AUC)
  - Maximum concentration (Cmax)
  - Time to maximum concentration (Tmax)
  - Oral bioavailability (%F)

## **Stability Studies**

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for **elsovaptan**. These studies are typically conducted following the International Council for



Harmonisation (ICH) guidelines.[2][6][7][8][9]

Objective: To evaluate the stability of **elsovaptan** under various environmental conditions.

#### Protocol:

- Store aliquots of elsovaptan (as a solid and/or in solution) under different conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[2][6]
- At specified time points (e.g., 0, 3, 6, 9, 12, 24 months), analyze the samples for:
  - Appearance
  - Purity (using a stability-indicating HPLC method)
  - Presence of degradation products
  - Potency
- Evaluate the data to establish a re-test period or shelf-life and recommend storage conditions.

## Conclusion

**Elsovaptan** is a promising selective vasopressin V1a receptor antagonist with a well-defined chemical structure. While its pharmacological activity is established, a comprehensive public profile of its physicochemical properties and detailed experimental protocols remains to be fully elucidated. The information provided in this technical guide serves as a foundational resource for researchers, with the understanding that further investigation, particularly through access to primary patent literature and dedicated experimental studies, is necessary for a complete characterization of this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. medkoo.com [medkoo.com]
- 2. purple-diamond.com [purple-diamond.com]
- 3. Vasopressin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. Development of a Triazolobenzodiazepine-Based PET Probe for Subtype-Selective Vasopressin 1A Receptor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand with peripheral binding specificity PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. insider.thefdagroup.com [insider.thefdagroup.com]
- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 9. snscourseware.org [snscourseware.org]
- To cite this document: BenchChem. [Elsovaptan: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602648#elsovaptan-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com